molecular formula C10H12N2O5 B2700816 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid CAS No. 2416233-79-7

2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid

Cat. No.: B2700816
CAS No.: 2416233-79-7
M. Wt: 240.215
InChI Key: WNGDBWBMIZPKNA-UHFFFAOYSA-N
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Description

2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid ( 2416233-79-7) is a high-purity chemical compound with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 g/mol . This molecule features a pyridazinone core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological potential . Researchers value pyridazinone derivatives as versatile building blocks and key scaffolds in the development of novel bioactive molecules. Scientific literature indicates that compounds within this class have been investigated for a range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, and anti-cancer properties, making them a significant focus in life science and drug discovery research . The structure includes both ester and acetic acid functional groups, providing handles for further chemical modification and derivatization, which is valuable for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-10(16)8-6(2)4-11-12(9(8)15)5-7(13)14/h4H,3,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDBWBMIZPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN(C1=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent . The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and acetic acid groups.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Basic Hydrolysis

  • Conditions : 10% KOH in ethanol, reflux for 3 hours .

  • Product : 2-(5-Carboxy-4-methyl-6-oxopyridazin-1-yl)acetic acid.

  • Yield : ~90% (based on analogous reactions in pyridazinone esters) .

  • Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl.

Acidic Hydrolysis

  • Conditions : 5 N HCl, reflux for 6 hours .

  • Product : Same carboxylic acid as above.

  • Yield : ~87% (observed in related pyridazinone systems) .

Key Data :

Reaction TypeReagentsConditionsYield (%)Reference
Basic Hydrolysis10% KOH/EtOHReflux, 3 h~90
Acidic Hydrolysis5 N HClReflux, 6 h~87

Amide Formation via Carboxylic Acid Coupling

The acetic acid moiety reacts with amines to form amides, facilitated by coupling agents. This is pivotal for synthesizing bioactive derivatives.

HATU-Mediated Coupling

  • Conditions : HATU (1 eq), triethylamine (2 eq), DMF, 0°C → RT .

  • Substrates : L-amino acid t-butyl esters (e.g., glycine, alanine).

  • Product : NN-Arylacetamide pyridazinones.

  • Yield : 75–92% (similar pyridazinone-acetic acid systems) .

Example Reaction :

2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid+H2N-RHATU, Et3NAmide Derivative\text{2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid} + \text{H}_2\text{N-R} \xrightarrow{\text{HATU, Et}_3\text{N}} \text{Amide Derivative}

Key Data :

Coupling AgentBaseSolventTemperatureYield (%)Reference
HATUEt3_3NDMF0°C → RT75–92

Condensation with Active Methylene Compounds

The pyridazinone ring participates in cyclocondensation reactions with reagents like malononitrile, forming fused heterocycles .

Reaction with Malononitrile

  • Conditions : Malononitrile (1 eq), piperidine (catalytic), ethanol, reflux .

  • Product : Pyridazin-6(1H)-imine derivatives.

  • Mechanism : Knoevenagel condensation followed by cyclization.

Key Data :

SubstrateReagentConditionsProductYield (%)Reference
Pyridazinone acetic acidMalononitrileEtOH, refluxPyridazin-imine70–85

Functionalization of the Pyridazinone Ring

The 6-oxo group and methyl substituent enable further modifications:

Nucleophilic Substitution at C-3

  • Reagents : Arylhydrazines, hydroxylamine.

  • Product : Hydrazone or oxime derivatives (observed in analogous pyridazinones) .

Oxidation of the Methyl Group

  • Conditions : KMnO4_4/H2_2SO4_4 (hypothetical, based on pyridazine chemistry).

  • Product : Carboxylic acid at C-4 (not directly reported but plausible).

Decarboxylation Reactions

Under thermal or acidic conditions, the acetic acid side chain may undergo decarboxylation:

  • Conditions : Heating >150°C or H2_2SO4_4.

  • Product : 5-Ethoxycarbonyl-4-methylpyridazin-6(1H)-one.

Esterification of the Acetic Acid Moiety

The carboxylic acid can be re-esterified with alcohols under acidic catalysis:

  • Conditions : H2_2SO4_4, ROH, reflux.

  • Product : Alkyl esters (e.g., methyl, benzyl).

Scientific Research Applications

General Synthesis Procedure

  • Reagents :
    • 5-Ethoxycarbonyl-4-methyl-6-oxopyridazine
    • Ethyl bromoacetate
    • Potassium carbonate
    • Solvent (e.g., dimethylformamide)
  • Procedure :
    • Combine the pyridazine derivative with ethyl bromoacetate and potassium carbonate in a suitable solvent.
    • Stir the mixture at room temperature for an extended period (e.g., 24 hours).
    • Filter the reaction mixture and evaporate the solvent under reduced pressure.
    • Purify the product through recrystallization.
  • Yield and Characterization :
    • Typical yields range from 70% to 80%.
    • Characterization techniques include melting point determination, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain modifications to the pyridazine ring can enhance antibacterial effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups.
  • Case Study 2 : In vitro assays showed that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.

Potential Therapeutic Uses

Given its biological activities, this compound shows promise in various therapeutic areas:

  • Antibiotic formulations : Its antimicrobial properties make it a candidate for new antibiotic drugs.
  • Anti-inflammatory medications : Its ability to modulate inflammatory responses suggests potential use in treating conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthCase Study 1
Anti-inflammatoryReduction of cytokine levelsCase Study 2
CytotoxicityMinimal cytotoxic effects on normal cellsResearch Study A

Mechanism of Action

The mechanism of action of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Core

  • Compound A : 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1420794-89-3)
    • Substituents :
  • 4-Methoxy and 3-(4-methoxyphenyl) groups on the pyridazinone ring.
  • Acetic acid linked to position 1.
    • Key Differences :
  • Methoxy groups are electron-donating, increasing ring stability but reducing aqueous solubility compared to the target’s ethoxycarbonyl group.
  • Commercial Status: Discontinued (CymitQuimica, 2025), suggesting synthesis challenges or instability .

Heterocyclic Analogs with Modified Cores

  • Compound B: ({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic acid (CAS 848369-74-4) Core Structure: Tetrahydropyrimidinone (partially saturated pyrimidine ring with one ketone group). Substituents:
  • Ethoxycarbonyl and methyl groups at positions 5 and 4.
  • Thioether-linked acetic acid.
    • Key Differences :
  • The pyrimidinone core lacks the pyridazinone’s adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • The thioether linkage may enhance redox sensitivity or metal chelation compared to the target’s direct acetic acid attachment.

Functional Group Comparison

Feature Target Compound Compound A Compound B
Core Heterocycle Pyridazinone (two adjacent N atoms) Pyridazinone Tetrahydropyrimidinone (one N)
Position 5 Ethoxycarbonyl (ester) N/A Ethoxycarbonyl
Position 4 Methyl 4-Methoxy Methyl
Acid Group Acetic acid (direct attachment) Acetic acid Thio-linked acetic acid
Solubility Moderate (ionizable COOH) Low (methoxy groups) Variable (thioether may reduce)
Commercial Availability Not specified Discontinued Not specified

Implications for Bioactivity

  • Target Compound: The ethoxycarbonyl group may act as a prodrug motif, improving bioavailability, while the methyl group could stabilize the pyridazinone conformation.
  • Compound B: The thioether and pyrimidinone core might target enzymes with sulfur-binding pockets (e.g., cysteine proteases), diverging from pyridazinone-based mechanisms.

Biological Activity

2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid (C10H12N2O5) is a synthetic compound that belongs to the pyridazine class of heterocyclic compounds. Its unique structure, characterized by an ethoxycarbonyl group and a pyridazine ring, suggests potential biological activities that are being explored in various research contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12N2O5
  • IUPAC Name : 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1(6H)-yl)acetic acid
  • CAS Number : 2416233-79-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The compound has shown promise in several areas:

  • Cardiovascular Effects : Similar compounds in the pyridazine family have been studied for their cardioactive properties. For instance, certain pyridazinones have demonstrated significant positive inotropic and vasodilator actions, suggesting that this compound may also influence cardiac function positively .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is crucial for drug development, especially for conditions requiring modulation of enzyme activity .
  • Antioxidant Activity : Some studies suggest that derivatives of pyridazines can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors. This interaction may lead to:

  • Inhibition of Cyclic Nucleotide Phosphodiesterase (PDE) : Similar compounds have shown inhibition of PDEs, which play a significant role in regulating intracellular signaling pathways related to cardiovascular health .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(5-Carboxy-4-methyl-6-pyridazinone)StructureCardioactive
2-(5-Methoxycarbonyl-4-methyl-6-pyridazinone)StructureAntioxidant
2-(5-Acetyl-4-methyl-6-pyridazinone)StructureEnzyme Inhibitor

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives from the pyridazine family. For example:

  • Cardioactive Properties : A study highlighted that certain pyridazinones exhibited significant positive inotropic effects in animal models, indicating potential applications for heart disease treatments .
  • Enzyme Interaction Studies : Research conducted on similar compounds demonstrated their ability to inhibit specific enzymes linked to metabolic disorders, supporting further investigation into the therapeutic potential of 2-(5-Ethoxycarbonyl-4-methyl-6-pyridazinone) .
  • Antioxidant Studies : Investigations into the antioxidant capacity of related compounds revealed promising results, suggesting that 2-(5-Ethoxycarbonyl-4-methyl-6-pyridazinone) could also possess protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridazine ring formation followed by esterification. A common approach involves cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst facilitates the formation of pyridazine intermediates . Subsequent esterification with ethyl chloroformate or ethanol under anhydrous conditions introduces the ethoxycarbonyl group. Purification is often achieved via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the ethoxycarbonyl group (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) and the pyridazine ring protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, using a C18 column and mobile phases like ammonium acetate buffer (pH 6.5) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield and scalability for pharmacological studies?

  • Methodological Answer : Yield optimization requires careful control of reaction parameters:

  • Temperature : Refluxing in acetic acid at 110–120°C improves cyclization efficiency .
  • Catalysts : Sodium acetate or triethylamine accelerates esterification while minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
    Scalability is tested using fractional factorial experimental designs to identify critical variables (e.g., reagent stoichiometry, reaction time) .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid false positives) .
  • Structural Analogues : Compare activity of the parent compound with derivatives (e.g., replacing the ethoxycarbonyl group with amides) to isolate pharmacophore contributions .
  • Dose-Response Curves : Use sigmoidal modeling (e.g., Hill equation) to differentiate between efficacy and potency .

Q. How can computational methods predict the stability of this compound under varying storage conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies to identify labile groups (e.g., ester linkages). Molecular dynamics simulations predict degradation pathways under stressors like humidity or elevated temperatures. Experimentally, accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products like free acetic acid or pyridazine ring-opened species .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : A split-plot design with randomized blocks is effective:

  • Main Plots : Vary core substituents (e.g., methyl vs. halogen groups at position 4).
  • Subplots : Modify ester groups (e.g., ethoxycarbonyl vs. tert-butoxycarbonyl).
  • Replicates : Use 4–6 replicates to account for biological variability .
    Multivariate analysis (e.g., PCA) identifies dominant structural features correlated with activity .

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